molecular formula C18H17F3N6O B11513953 N~2~-benzyl-N~4~-methyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

N~2~-benzyl-N~4~-methyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11513953
M. Wt: 390.4 g/mol
InChI Key: BBQVGRYVTSATKN-UHFFFAOYSA-N
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Description

N2-benzyl-N4-methyl-N6-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a trifluoromethoxy group, makes it particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N4-methyl-N6-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like benzene or toluene and catalysts such as triethylamine. The process may involve multiple steps to introduce the benzyl, methyl, and trifluoromethoxyphenyl groups sequentially .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-benzyl-N4-methyl-N6-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

Scientific Research Applications

N2-benzyl-N4-methyl-N6-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-benzyl-N4-methyl-N6-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets may vary depending on the specific application, but they often involve key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazines with different substituents, such as:

Uniqueness

The uniqueness of N2-benzyl-N4-methyl-N6-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17F3N6O

Molecular Weight

390.4 g/mol

IUPAC Name

4-N-benzyl-6-N-methyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H17F3N6O/c1-22-15-25-16(23-11-12-5-3-2-4-6-12)27-17(26-15)24-13-7-9-14(10-8-13)28-18(19,20)21/h2-10H,11H2,1H3,(H3,22,23,24,25,26,27)

InChI Key

BBQVGRYVTSATKN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NCC3=CC=CC=C3

Origin of Product

United States

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